molecular formula C10H13BrN2O2 B12433750 Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate

Cat. No.: B12433750
M. Wt: 273.13 g/mol
InChI Key: ATCFHCKPXGMGMY-UHFFFAOYSA-N
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Description

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate (CAS: 1247225-28-0) is a brominated pyridine derivative with the molecular formula C₁₀H₁₃BrN₂O₂ and a molecular weight of 273.13 g/mol . It features a pyridine ring substituted with a bromine atom at the 5-position and a methylamino group at the 2-position, linked to a methyl propanoate ester. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

methyl 3-[(5-bromopyridin-2-yl)-methylamino]propanoate

InChI

InChI=1S/C10H13BrN2O2/c1-13(6-5-10(14)15-2)9-4-3-8(11)7-12-9/h3-4,7H,5-6H2,1-2H3

InChI Key

ATCFHCKPXGMGMY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)OC)C1=NC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-aminopyridine

The preparation begins with bromination of 2-aminopyridine. Tribromide-N-methyl-N-butyl imidazole (N-methyl-N-n-butylimidazole tribromide) serves as a regioselective brominating agent under mild conditions (60 ± 2°C). This method achieves high yields (85–90%) with minimal side products.

Reaction Conditions :

  • Substrate : 2-Aminopyridine
  • Brominating Agent : N-methyl-N-n-butylimidazole tribromide
  • Solvent : Toluene or tetrahydrofuran (THF)
  • Temperature : 60°C
  • Time : 2.5–3.5 hours

Methylation and Esterification

The 5-bromo-2-aminopyridine intermediate undergoes methylation using methyl iodide (CH₃I) in dimethylacetamide (DMA) with potassium carbonate (K₂CO₃) as a base. Subsequent esterification with methyl acrylate in tetrahydrofuran (THF) introduces the propanoate moiety.

Key Steps :

  • Methylation :
    • Reagents : CH₃I, K₂CO₃
    • Yield : 78–82%
  • Esterification :
    • Reagents : Methyl acrylate, triethylamine (TEA)
    • Catalyst : Palladium(II) chloride (PdCl₂)
    • Temperature : 80°C
    • Time : 5 hours

Reductive Amination of 5-Bromo-2-pyridinecarboxaldehyde

Aldehyde Synthesis

Oxidation of 5-bromo-2-methylpyridine using manganese dioxide (MnO₂) yields 5-bromo-2-pyridinecarboxaldehyde.

Reductive Coupling

The aldehyde reacts with methyl 3-aminopropanoate under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the formation of the methylamino linkage.

Optimized Conditions :

  • Molar Ratio : 1:1 (aldehyde to amine)
  • Reducing Agent : NaBH₃CN (1.2 equiv)
  • Solvent : Methanol
  • pH : 6–7 (acetic acid buffer)
  • Yield : 70–75%

Mitsunobu Reaction for N-Methylation

Mitsunobu Protocol

This method employs a Mitsunobu reaction to install the methyl group on the amine. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the reaction between 5-bromo-2-aminopyridine and methyl 3-hydroxypropanoate.

Procedure :

  • Reactants :
    • 5-Bromo-2-aminopyridine
    • Methyl 3-hydroxypropanoate
  • Reagents : DEAD, PPh₃
  • Solvent : THF
  • Temperature : 0°C to room temperature
  • Yield : 65–70%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Nucleophilic Substitution High regioselectivity; scalable Requires multiple purification steps 78–82%
Reductive Amination Mild conditions; avoids harsh reagents Sensitive to pH and moisture 70–75%
Mitsunobu Reaction Direct N-methylation; no intermediates Costly reagents; lower yields 65–70%

Industrial-Scale Considerations

Process Optimization

  • Solvent Recovery : THF and toluene are recycled via distillation.
  • Catalyst Recycling : Palladium catalysts are recovered using filtration membranes.
  • Continuous Flow Systems : Enhance efficiency in bromination and esterification steps.

Cost Analysis

  • Tribromide Reagents : $120–150/kg (bulk pricing).
  • Palladium Catalysts : $3,000–5,000/kg (recovery reduces cost by 40%).

Chemical Reactions Analysis

Ester Hydrolysis

The propanoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing carboxylate-based functionalities.

Reaction ConditionsProductsYieldReferences
1M NaOH, H₂O/EtOH, reflux3-[(5-Bromopyridin-2-yl)(methyl)amino]propanoic acid85–92%
2M HCl, 60°C, 6 hrsSame as above78%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide or water on the ester carbonyl, followed by cleavage of the alkoxy group. The methyl ester’s electron-withdrawing nature accelerates hydrolysis compared to bulkier esters.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 5-bromopyridin-2-yl group facilitates substitution reactions with amines, alkoxides, or thiols.

NucleophileConditionsProductsYieldReferences
PiperidineDMF, 100°C, 12 hrsMethyl 3-[(5-piperidinopyridin-2-yl)(methyl)amino]propanoate67%
Sodium methoxideMeOH, 80°C, 8 hrsMethyl 3-[(5-methoxypyridin-2-yl)(methyl)amino]propanoate54%

Key Factors :

  • Bromine’s position at the para location relative to the nitrogen in the pyridine ring enhances electrophilicity.

  • Steric hindrance from the methylamino group slightly reduces reaction rates .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-mediated couplings, enabling

Scientific Research Applications

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate is a chemical compound with the molecular formula C10H13BrN2O2C_{10}H_{13}BrN_2O_2. It features a brominated pyridine ring, enhancing its biological activity and potential applications in medicinal chemistry. The compound also has a methylamino group attached to a propanoate moiety, making it a target for various applications.

Potential Applications

This compound and similar compounds have potential applications across various fields:

  • Synthetic Chemistry: It is a versatile building block for synthesizing more complex molecules with enhanced biological activities.
  • Drug Discovery: The compound is a candidate for drug development due to its unique combination of a brominated pyridine and a methylamino group, potentially conferring distinct pharmacological properties.
  • Medicinal Chemistry: Its structural components enhance interactions with biological targets, such as enzymes and receptors.

The biological activity of this compound is mainly due to its structural components. The brominated pyridine moiety enhances interactions with biological targets, including enzymes and receptors. Research suggests that similar structures exhibit various activities.

Interaction studies involving this compound focus on its binding affinity and activity against specific biological targets, which is crucial for understanding how modifications to the compound’s structure affect its biological properties.

Similar Compounds

This compound shares similarities with other compounds, particularly those containing pyridine rings and amino groups.

Compound NameStructural FeaturesBiological Activity
Methyl 3-(pyridin-2-yl)methanaminePyridine ring, amino groupAntimicrobial
Ethyl 3-(5-bromopyridin-2-yl)propanoateBrominated pyridine, esterAnticancer
Methyl 3-(4-methoxyphenyl)propanoateAromatic ring, esterAnalgesic properties

Mechanism of Action

The mechanism of action of Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substituents on the pyridine ring, ester groups, and protecting moieties. Key examples include:

Compound Name Molecular Formula Substituents/Payloads Molecular Weight (g/mol) Key Applications/Notes Reference ID
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ 5-Fluoro, 2-amino 198.20 Fluorinated intermediates
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate C₉H₉BrN₂O₂ 5-Bromo, 2-amino; acrylate ester 257.09 Polymer chemistry
(R)-Methyl 3-(5-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate C₁₄H₁₉BrN₂O₄ 5-Bromo, Boc-protected amino 367.22 Chiral intermediates for drug synthesis
Methyl 3-(4,5-dimethoxy-2-nitrophenyl)-3-(2,2,2-trifluoroacetamido)propanoate C₁₅H₁₆F₃N₃O₇ Nitro, trifluoroacetamido, dimethoxy 407.30 Photocaging agents in biomimetic chemistry
Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate C₂₀H₂₉N₃O₇ Hydroxy, di-Boc-amino 423.47 Light-mediated synthesis

Key Observations :

  • Substituent Effects: Bromine at the 5-position (target compound) enhances electrophilicity compared to fluorine or hydroxy groups , favoring cross-coupling reactions. The methylamino group offers nucleophilic reactivity distinct from Boc-protected amines .
  • Protecting Groups: Boc-protected derivatives (e.g., ) are critical for chiral synthesis but require deprotection steps, unlike the target compound’s unprotected methylamino group.

Physicochemical Properties

  • Solubility: Hydroxy and amino substituents (e.g., ) improve aqueous solubility compared to the hydrophobic bromine and methyl ester in the target compound.

Biological Activity

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate, with the molecular formula C10_{10}H13_{13}BrN2_2O2_2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and research findings.

Structural Features and Synthesis

The compound features a brominated pyridine ring and a methylamino group attached to a propanoate moiety. These components are crucial for its biological interactions. The synthesis typically involves the reaction of 5-bromopyridine-2-amine with methyl 3-bromopropanoate, often facilitated by bases like sodium hydride or potassium carbonate under controlled conditions to ensure high yield and purity .

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atom in the pyridine ring can engage in halogen bonding, enhancing the compound's ability to interact with various biological targets.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity .

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The presence of the brominated pyridine moiety may enhance anticancer activity by affecting cell proliferation pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 3-(pyridin-2-yl)methanaminePyridine ring, amino groupAntimicrobial
Ethyl 3-(5-bromopyridin-2-yl)propanoateBrominated pyridine, esterAnticancer
Methyl 3-(4-methoxyphenyl)propanoateAromatic ring, esterAnalgesic properties

This compound is unique due to its specific combination of structural features that may confer distinct pharmacological properties not found in similar compounds .

Research Findings and Case Studies

Recent studies have highlighted the significance of this compound in various areas:

  • Anticancer Research : Investigations into its potential as an anticancer agent have shown promising results in vitro, particularly in inhibiting cancer cell growth through modulation of signaling pathways .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition has demonstrated that modifications to the compound's structure can significantly affect its binding affinity and inhibitory potency against specific targets .
  • Synthetic Applications : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules for further pharmaceutical development .

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate?

A multi-step synthesis approach is recommended. For example, coupling 5-bromopyridin-2-amine derivatives with methyl acrylate via a nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Pd or Ir catalysts). Purification typically involves flash column chromatography (50–75% ethyl acetate/hexanes) to isolate the ester product with >90% yield . Microwave-assisted synthesis under argon at 140°C can accelerate reaction kinetics, as demonstrated in analogous pyridine derivatizations .

Q. How can I confirm the structural integrity of this compound post-synthesis?

Characterization should include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify methyl ester (δ ~3.6–3.7 ppm for OCH3_3), pyridyl protons (δ ~7.5–8.5 ppm), and methylamino groups (δ ~2.8–3.2 ppm).
  • Mass spectrometry : HRMS-ESI to confirm molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H12_{12}BrN2_2O2_2).
  • Melting point : Decomposition temperatures (e.g., ~163°C) can indicate purity .

Q. What solvents and conditions are optimal for handling this compound?

Use anhydrous dichloromethane or ethyl acetate for reactions. Store under inert gas (argon) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to light due to the bromopyridine moiety’s photosensitivity .

Advanced Research Questions

Q. How can I resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or LC/MS data often arise from:

  • Tautomerism : The methylamino group may exhibit dynamic behavior in solution, requiring variable-temperature NMR (VT-NMR) studies.
  • Impurities : Trace solvents (e.g., DMF) or side products (e.g., de-brominated byproducts) can skew results. Use preparative HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) for high-resolution purification .

Q. What strategies improve yield in catalytic coupling reactions involving this compound?

Optimize:

  • Catalyst loading : Ir complexes (e.g., [Ir(ppy)2_2(dtbbpy)]PF6_6) at 0.01–0.1 mol% enhance regioselectivity in pyridine functionalization .
  • Co-reagents : Hantzsch ester (1.5 equiv) improves electron transfer efficiency in reductive amination steps .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 140°C, 2 min) while maintaining >85% yield .

Q. How does the bromine substituent influence reactivity in downstream applications?

The 5-bromo group:

  • Facilitates cross-coupling : Suzuki-Miyaura reactions with arylboronic acids enable diversification of the pyridine ring .
  • Affects electronic properties : Electron-withdrawing effects stabilize intermediates in nucleophilic aromatic substitution, but may hinder amidation unless activated by Cu(I) catalysts .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity in biological assays?

  • LC-MS-UV : Use a C18 column with 0.1% formic acid in H2_2O/MeCN (gradient elution) to detect impurities at ≥95% purity .
  • Elemental analysis : Confirm Br content (theoretical ~25.3%) to rule out debromination .

Q. How can I mitigate decomposition during long-term storage?

  • Lyophilization : Convert to a stable hydrochloride salt (e.g., using HCl/Et2_2O) for hygroscopic samples .
  • Add stabilizers : Include 0.1% BHT in stock solutions to prevent radical-mediated degradation .

Applications in Drug Development

Q. What pharmacophore features make this compound a candidate for kinase inhibition studies?

The pyridine-methylamino-ester scaffold mimics ATP-binding motifs in kinases. Computational docking (e.g., AutoDock Vina) predicts interactions with hinge regions via hydrogen bonding (ester carbonyl) and hydrophobic packing (bromine) .

Q. Are there known metabolites or toxicity risks associated with this compound?

  • In vitro metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) may hydrolyze the ester to 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoic acid. Monitor via hepatocyte incubation assays .
  • Toxicity : Bromopyridines can exhibit genotoxicity; conduct Ames tests with S9 metabolic activation .

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